Cas no 886916-00-3 (2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide)
2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4H-Cyclopenta[b]thiophene-3-carboxamide, 2-[[2-(ethylthio)benzoyl]amino]-5,6-dihydro-
- 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide
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- Inchi: 1S/C17H18N2O2S2/c1-2-22-12-8-4-3-6-11(12)16(21)19-17-14(15(18)20)10-7-5-9-13(10)23-17/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,20)(H,19,21)
- InChI Key: TVURVBADJGVDKB-UHFFFAOYSA-N
- SMILES: C12CCCC=1C(C(N)=O)=C(NC(=O)C1=CC=CC=C1SCC)S2
2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2646-0093-2μmol |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-5μmol |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-10μmol |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-1mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-2mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-3mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-4mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-5mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-10mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2646-0093-15mg |
2-[2-(ethylsulfanyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide |
886916-00-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide
Professional Introduction to Compound with CAS No. 886916-00-3 and Product Name: 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide
The compound identified by the CAS number 886916-00-3 and the product name 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both benzamido and cyclopentabthiophene moieties suggests a unique combination of electronic and steric properties that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of cyclopentabthiophene derivatives in the design of novel therapeutic agents. These structures often exhibit favorable pharmacokinetic profiles and can be modulated to target specific biological pathways. The ethylsulfanyl substituent in the molecule introduces a polar moiety that may enhance solubility and interactions with biological targets, making it a promising candidate for further investigation.
In the context of modern drug discovery, the benzamido group is a well-documented pharmacophore that has been extensively explored for its role in modulating enzyme activity and receptor binding. The integration of this group with the cyclopentabthiophene scaffold in 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide creates a complex chemical entity with potential therapeutic benefits. Studies have indicated that such hybrid structures can exhibit enhanced binding affinity and selectivity, which are critical factors in the development of effective pharmaceuticals.
The compound’s molecular architecture also suggests potential applications in materials science and organic electronics. The conjugated system formed by the cyclopentabthiophene ring can contribute to electron transport properties, making it relevant for the development of organic semiconductors and optoelectronic devices. This dual functionality—pharmaceutical relevance and material science applicability—underscores the versatility of 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide as a compound of interest.
Advances in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Molecular modeling studies have been conducted to evaluate the binding interactions of this compound with various target proteins. Preliminary results suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with current trends in drug discovery, where targeting multiple pathways simultaneously is often more effective than single-target approaches.
The synthesis of 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as sulfenylation, amidation, and cyclization reactions. Each step has been optimized to ensure high yield and purity, which are essential for subsequent biological testing. The robustness of the synthetic route also facilitates scalability, allowing for larger-scale production if needed for future research or commercial applications.
Evaluation of the compound’s pharmacological properties has been ongoing, with particular focus on its potential as an anti-inflammatory agent. In vitro assays have demonstrated promising results, indicating that it may inhibit key pro-inflammatory cytokines. This aligns with recent findings suggesting that modulating inflammatory responses can be an effective strategy for treating chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Further preclinical studies are warranted to validate these initial observations.
The safety profile of 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide is another critical aspect that has been addressed through preliminary toxicological assessments. These studies have focused on evaluating acute toxicity and potential long-term effects at various exposure levels. The compound has shown moderate solubility in aqueous buffers, which may influence its bioavailability and distribution within biological systems. Understanding these parameters is essential for designing effective dosing regimens if it progresses to clinical development.
The integration of modern analytical techniques has enhanced our ability to characterize this compound thoroughly. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have all been employed to confirm its structure and purity. These advanced tools provide detailed insights into its molecular conformation and dynamics, which are crucial for understanding its behavior both in vitro and in vivo.
Future directions for research on 2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide include exploring its potential as a lead compound for drug development or as a building block for more complex derivatives. The flexibility offered by its structural framework allows for modifications at multiple positions without compromising overall integrity. This adaptability makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics targeting unmet medical needs.
In conclusion,2-2-(ethylsulfanyl)benzamido-4H,5H,6H-cyclopentabthiophene-3-carboxamide represents a fascinating example of how structural complexity can be leveraged to discover new pharmacologically active compounds. Its unique combination of features positions it as a valuable asset in both academic research and industrial drug development pipelines. As our understanding of molecular interactions continues to evolve,this compound will likely play an important role in shaping future advances in pharmaceutical chemistry.
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